3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde

Catalog No.
S675114
CAS No.
116546-04-4
M.F
C10H13NO2
M. Wt
179.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde

CAS Number

116546-04-4

Product Name

3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde

IUPAC Name

3-[(dimethylamino)methyl]-4-hydroxybenzaldehyde

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

InChI

InChI=1S/C10H13NO2/c1-11(2)6-9-5-8(7-12)3-4-10(9)13/h3-5,7,13H,6H2,1-2H3

InChI Key

RONWGSMHSGHRJS-UHFFFAOYSA-N

SMILES

CN(C)CC1=C(C=CC(=C1)C=O)O

Canonical SMILES

CN(C)CC1=C(C=CC(=C1)C=O)O

Medicinal Chemistry

Chemical Reactivity

Synthesis of Polar Aprotic Solvent

Synthesis of Polymers

Synthesis of Surfactants

Synthesis of 2,6-Dicyanoaniline

3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde is an organic compound characterized by the molecular formula C10H13NO2C_{10}H_{13}NO_{2} and a molecular weight of 179.22 g/mol. This compound features a hydroxyl group and an aldehyde group on a benzene ring, along with a dimethylamino group attached via a methylene bridge. Its structural uniqueness contributes to its diverse reactivity and potential applications in various fields, including chemistry, biology, and medicine.

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids, such as 3-[(Dimethylamino)methyl]-4-hydroxybenzoic acid.
  • Reduction: The aldehyde can also be reduced to yield alcohols, specifically 3-[(Dimethylamino)methyl]-4-hydroxybenzyl alcohol.
  • Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to various substituted derivatives depending on the nucleophile used.

Common reagents for these reactions include potassium permanganate and chromium trioxide for oxidation, sodium borohydride and lithium aluminum hydride for reduction, and halides or amines for substitution reactions.

Research indicates that derivatives of 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde exhibit potential biological activities. These include:

  • Anti-inflammatory properties: Studies suggest that certain derivatives may reduce inflammation.
  • Antioxidant activity: The compound's structure allows it to scavenge free radicals, potentially offering protective effects against oxidative stress.
  • Therapeutic potential: Ongoing research is exploring its use in drug development, particularly for conditions associated with inflammation and oxidative damage.

The synthesis of 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde typically involves the Mannich reaction, which is a three-component condensation reaction. This process combines formaldehyde, dimethylamine, and a phenolic compound like vanillin under specific conditions to yield the target compound. This method is favored due to its efficiency and scalability for industrial applications.

Reaction Conditions

The Mannich reaction generally requires:

  • A suitable solvent (often aqueous or organic)
  • Controlled temperature
  • Catalysts or bases to facilitate the reaction

Optimization of these conditions is crucial for maximizing yield and purity in both laboratory and industrial settings.

3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde has several notable applications:

  • Chemical Synthesis: Used as an intermediate in the production of more complex organic molecules.
  • Dyes and Polymers: It serves as a precursor in the manufacturing of dyes and various polymers.
  • Pharmaceuticals: Investigated for its potential therapeutic roles in drug formulations targeting inflammatory and oxidative stress-related diseases.

The interactions of 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde with biological targets are significant in understanding its mechanism of action. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the aldehyde and hydroxyl groups participate in nucleophilic and electrophilic reactions. These interactions may modulate enzyme activities and influence various cellular processes.

Several compounds share structural similarities with 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde. Notable examples include:

Compound NameStructural FeaturesUnique Characteristics
N,N-DimethylanilineTertiary amine with no aldehyde or hydroxyl groupsLacks functional diversity found in 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde
4-(Dimethylamino)pyridineDimethylamino group attached to a pyridine ringDifferent aromatic structure; potential different reactivity patterns
4-HydroxybenzaldehydeHydroxyl group and aldehyde but lacks dimethylamino groupSimple structure; limited reactivity compared to the target compound

Uniqueness

The uniqueness of 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde lies in its combination of functional groups that confer distinct chemical reactivity. The presence of both the dimethylamino and hydroxyl groups allows for extensive chemical modifications, making it versatile for research and industrial applications.

XLogP3

0.9

Dates

Last modified: 08-15-2023

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